2,3-Dihydroxypropyl methyl butanedioate
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Overview
Description
2,3-Dihydroxypropyl methyl butanedioate is an organic compound with the molecular formula C7H12O6. . This compound is characterized by the presence of two hydroxyl groups and a butanedioate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl methyl butanedioate typically involves the esterification of butanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl methyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving esters and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl methyl butanedioate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a butanedioate ester.
2,3-Dihydroxypropyl hydrogen succinate: Contains a hydrogen succinate group, differing in its ester linkage.
Uniqueness
2,3-Dihydroxypropyl methyl butanedioate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity. Its dual hydroxyl groups make it highly versatile in various chemical transformations, setting it apart from similar compounds .
Properties
CAS No. |
146644-70-4 |
---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-O-(2,3-dihydroxypropyl) 1-O-methyl butanedioate |
InChI |
InChI=1S/C8H14O6/c1-13-7(11)2-3-8(12)14-5-6(10)4-9/h6,9-10H,2-5H2,1H3 |
InChI Key |
WPCQTYRZKYQVOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OCC(CO)O |
Origin of Product |
United States |
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